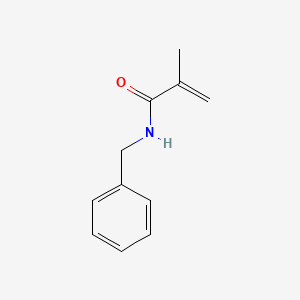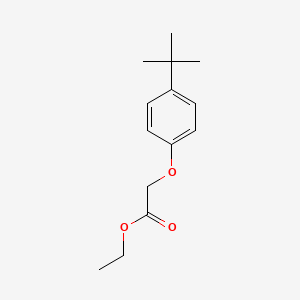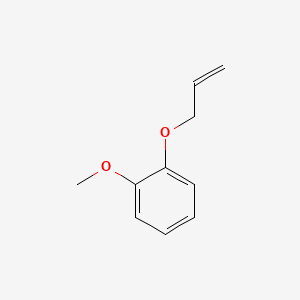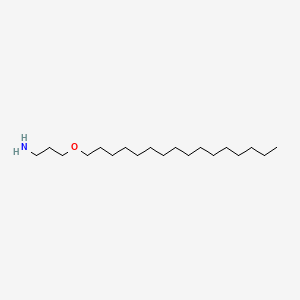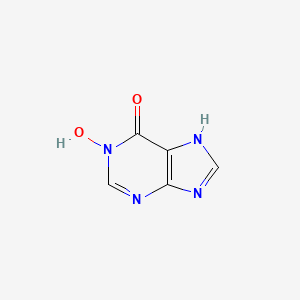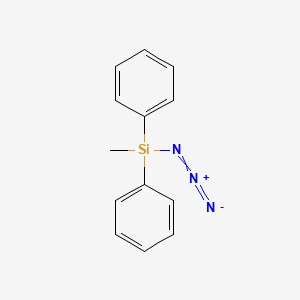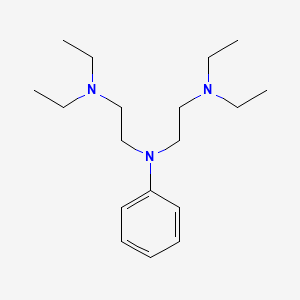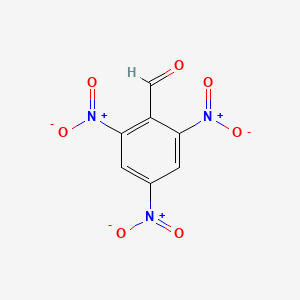
n6glycllysineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n6glycllysineacetate is a compound with the molecular formula C10H21N3O5 and a molecular weight of 263.29 g/mol. This compound is known for its unique structure, which includes both amino and acetic acid functional groups, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid typically involves the reaction of 6-aminohexanoic acid with acetic anhydride and 2-aminoacetic acid under controlled conditions . The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring and quality control to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
n6glycllysineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
n6glycllysineacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of plasminogen activation and fibrinolysis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It also inhibits the binding of plasminogen to activated platelets and the activation of the first component of the complement system .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A lysine analog with similar biochemical properties.
(S)-2-Amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid: Another derivative with distinct functional groups.
6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid: A compound with additional carboxymethyl groups.
Uniqueness
n6glycllysineacetate is unique due to its combination of amino and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5460-54-8 |
|---|---|
Molecular Formula |
C10H21N3O5 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
acetic acid;2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H17N3O3.C2H4O2/c9-5-7(12)11-4-2-1-3-6(10)8(13)14;1-2(3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H3,(H,3,4) |
InChI Key |
PDXJQCGHIWLBFP-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |
Canonical SMILES |
CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |
Key on ui other cas no. |
5460-54-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


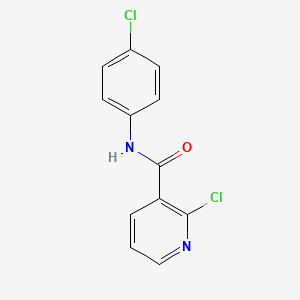
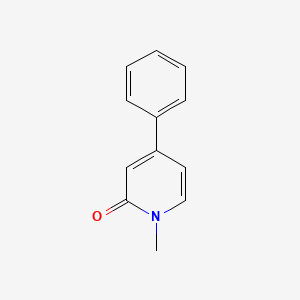
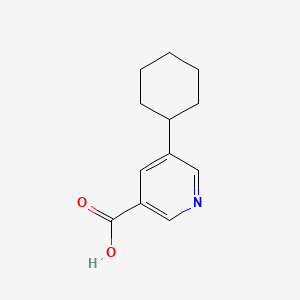
![Silane, bis([1,1'-biphenyl]-4-yl)diphenyl-](/img/structure/B1619824.png)
